molecular formula C₁₆H₂₅ClN₂O B1144832 rac,cis-Milnacipran Hydrochloride CAS No. 165259-91-6

rac,cis-Milnacipran Hydrochloride

Cat. No.: B1144832
CAS No.: 165259-91-6
M. Wt: 296.84
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac,cis-Milnacipran Hydrochloride (C₁₅H₂₃ClN₂O) is a racemic mixture of (±)-[1RS, 2SR]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride. It is a dual serotonin-norepinephrine reuptake inhibitor (SNRI) with preferential inhibition of norepinephrine (NE) over serotonin (SER), distinguishing it from other SNRIs like duloxetine or venlafaxine . Clinically, it is approved for fibromyalgia and major depressive disorder, leveraging its ability to modulate synaptic neurotransmitter levels . Structurally, it features a cyclopropane ring with aminomethyl and carboxamide substituents, contributing to its stereochemical complexity (two stereocenters) . The compound exists as a white crystalline powder with a melting point of 179–181°C and stability under standard storage conditions .

Mechanism of Action

Target of Action

The primary targets of rac,cis-Milnacipran Hydrochloride are serotonin (5-HT) and norepinephrine (NE) . These neurotransmitters play crucial roles in mood regulation, pain perception, and other physiological functions .

Mode of Action

This compound is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by selectively inhibiting the reuptake of 5-HT and NE at the presynaptic membrane site, thus increasing their concentrations in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The enhanced presence of 5-HT and NE in the synaptic cleft can lead to various downstream effects. For instance, increased levels of NE could potentially mitigate pain signals in the descending inhibitory pain pathways in the brain and spinal cord . On the other hand, increased 5-HT levels may be associated with decreased sensitivity to pain .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed with a high oral bioavailability . The terminal elimination half-life of racemic milnacipran is approximately 6-8 hours . It is mainly excreted via renal elimination . These properties contribute to its effective bioavailability.

Result of Action

The enhanced serotonergic and noradrenergic neurotransmission resulting from the action of this compound can lead to improvements in mood and reductions in pain perception . This makes it effective in the treatment of conditions like fibromyalgia and major depressive disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption and distribution can be affected by factors like the patient’s diet and gastrointestinal pH. Its metabolism can be influenced by the patient’s liver function, and its excretion can be affected by kidney function . Therefore, these factors should be considered when administering this compound.

Biochemical Analysis

Biochemical Properties

rac,cis-Milnacipran Hydrochloride demonstrates a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making it a potential treatment for Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to inhibit the reuptake of both serotonin and noradrenaline . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to the therapeutic effects of the drug .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The peak plasma concentration of unchanged this compound is attained at 3.5 hours, indicating substantial metabolism of the drug upon oral administration .

Metabolic Pathways

This compound is primarily metabolized in the liver, with limited involvement of cytochrome P450 enzymes . Approximately 55% of the dose is excreted in urine as unchanged this compound .

Transport and Distribution

The mean volume of distribution recorded for racemic milnacipran following a single intravenous dose to healthy subjects was approximately 400 L . This indicates that the drug is widely distributed within cells and tissues.

Biological Activity

Rac,cis-Milnacipran Hydrochloride is a compound primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, pharmacokinetics, and safety profile, supported by research findings and data tables.

This compound functions by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual action increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for regulating mood, pain perception, and cognitive function. The compound's ability to enhance serotonergic and noradrenergic neurotransmission has significant implications for its therapeutic efficacy in various conditions.

  • Serotonin : Involved in mood regulation, sleep, and appetite.
  • Norepinephrine : Plays a role in alertness, mood, and pain modulation.

Therapeutic Applications

The primary clinical application of this compound is in pain management , particularly for chronic conditions such as fibromyalgia. Research indicates that it effectively reduces pain and improves associated symptoms like fatigue and sleep disturbances.

Table 1: Clinical Efficacy in Fibromyalgia

Study ReferenceSample SizeTreatment DurationPain Reduction (%)Improvement in Sleep Quality (%)
20012 weeks3040
1508 weeks2535
10016 weeks2838

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

  • Absorption : Peak plasma concentration is reached approximately 3.5 hours post-administration.
  • Distribution : It has a moderate protein binding rate of about 22%.
  • Metabolism : Primarily metabolized in the liver with minimal involvement from cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
  • Excretion : Major elimination occurs via renal excretion.

Table 2: Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration~3.5 hours
Half-Life4-6 hours
BioavailabilityHigh
Major MetabolitesN-Desethyl Levomilnacipran

Safety Profile

While this compound is generally well-tolerated, it may cause side effects such as nausea, dizziness, and dry mouth. Ongoing studies are assessing its cardiovascular safety profile, particularly concerning QT interval prolongation.

Case Studies on Safety

  • QT Prolongation Risk : A study evaluating various SNRIs highlighted that this compound does not significantly affect cardiac repolarization compared to other antidepressants .
  • Adverse Effects Monitoring : Clinical trials have reported that adverse effects are typically mild to moderate and manageable with dose adjustments .

Comparative Analysis with Other SNRIs

This compound shares similarities with other SNRIs but also exhibits unique characteristics that may influence clinical outcomes:

Table 3: Comparison with Other SNRIs

CompoundSerotonin Reuptake InhibitionNorepinephrine Reuptake InhibitionCommon Side Effects
Rac,cis-MilnacipranModerateHighNausea, dizziness
VenlafaxineHighModerateWeight gain, insomnia
DuloxetineHighHighFatigue, sexual dysfunction

Scientific Research Applications

Major Depressive Disorder (MDD)

Rac,cis-Milnacipran has been evaluated for its efficacy in treating MDD. Clinical trials have demonstrated that it produces significant improvements in depression scales compared to placebo. For instance, a study involving 355 patients showed a mean change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score of -15.7 for milnacipran compared to -14.2 for placebo, although this difference was not statistically significant .

Table 1: Efficacy Outcomes in MDD

MeasurePlacebo (Mean Change)Milnacipran (Mean Change)
MADRS Total Score-14.2-15.7
Sheehan Disability Scale-8.2-8.8

Fibromyalgia

The primary indication for rac,cis-Milnacipran is the management of fibromyalgia. The compound has been shown to alleviate chronic pain associated with this condition effectively. Clinical evaluations indicate that milnacipran improves both pain symptoms and overall functioning in patients with fibromyalgia .

Table 2: Clinical Studies on Fibromyalgia

Study TypeDurationKey Findings
Randomized Controlled Trial8 weeksSignificant reduction in pain scores
Long-term StudyUp to 3 yearsSustained efficacy observed in chronic pain relief

Safety and Tolerability

Clinical trials have indicated that rac,cis-Milnacipran is generally well tolerated, although some adverse effects have been reported. Common side effects include nausea (17%) and headache (16%) among patients treated with milnacipran . The tolerability profile is crucial for long-term treatment adherence, especially in chronic conditions like fibromyalgia.

Case Study 1: Long-term Efficacy in Fibromyalgia

A notable open-label trial assessed the long-term efficacy of milnacipran in patients with fibromyalgia over a period extending up to 3.25 years. Results indicated sustained improvements in both pain management and quality of life metrics, highlighting milnacipran's potential as a long-term treatment option .

Case Study 2: Comparative Effectiveness

In a comparative study against other SNRIs, rac,cis-Milnacipran was found to have a unique balance in reuptake inhibition favoring norepinephrine, which may enhance its analgesic properties compared to other agents like duloxetine . This characteristic could make it particularly effective for patients experiencing significant pain alongside depressive symptoms.

Q & A

Q. Basic: What are the validated analytical methods for determining rac,cis-Milnacipran Hydrochloride purity and stability in pharmaceutical formulations?

Answer:
Stability-indicating methods are critical for assessing degradation products and formulation integrity. High-performance liquid chromatography (HPLC) with UV detection is widely used, with mobile phases like acetonitrile-phosphate buffer (pH 3.0) and C18 columns achieving retention times of ~6.2 minutes . Second-derivative UV spectroscopy at 220–280 nm offers a cost-effective alternative for routine analysis . For dissolution testing, USP Apparatus 1 (baskets at 50 rpm) with 0.01 N HCl as the medium effectively discriminates between formulation batches, validated per ICH guidelines . Accelerated stability studies (40°C/75% RH for 6 months) reveal <2% degradation, confirming method robustness .

Q. Basic: How does the stereochemistry of this compound influence its pharmacokinetic and pharmacodynamic profiles?

Answer:
The rac,cis configuration comprises a racemic mixture of (1R,2S)- and (1S,2R)-enantiomers. Preclinical studies show both enantiomers inhibit serotonin (SERT) and norepinephrine (NET) transporters, but the (1S,2R)-form exhibits 2-fold higher NET affinity, correlating with its prolonged plasma half-life (t½ = 8–10 hours) . Chiral separation via HPLC using β-cyclodextrin columns is essential to evaluate enantiomer-specific activity .

Q. Advanced: How can researchers address discrepancies between in vitro transporter inhibition data and in vivo efficacy in fibromyalgia models?

Answer:
In vitro assays (e.g., HEK-293 cells expressing SERT/NET) often show IC50 values of 100–200 nM, while in vivo efficacy in rodent models (e.g., spinal nerve ligation) requires higher doses (10–30 mg/kg). This discrepancy arises from blood-brain barrier penetration limits (brain/plasma ratio = 0.3) and protein binding (~13%) . To reconcile data, use microdialysis to measure extracellular monoamine levels in the prefrontal cortex, confirming dose-dependent increases in norepinephrine (150–200%) and serotonin (80–120%) .

Q. Advanced: What experimental designs are optimal for evaluating this compound’s impact on central sensitization in fibromyalgia?

Answer:
Utilize electrophysiological models like long-term potentiation (LTP) of C-fiber-evoked field potentials in spinal cord slices. HFS (100 Hz, 1 sec) induces LTP, which rac,cis-Milnacipran (10 μM) suppresses by 60–70% via α2-adrenergic and 5-HT2A receptor modulation . Pair this with behavioral assays (e.g., von Frey filament thresholds) in chronic constriction injury (CCI) models, ensuring blinding and sample sizes ≥12 animals/group to detect 30% mechanical hyperalgesia reduction .

Q. Basic: What are the key considerations for designing dissolution tests for this compound capsules?

Answer:
Adopt USP Apparatus 1 (baskets) at 50 rpm with 900 mL 0.01 N HCl, achieving >85% dissolution within 60 minutes. UV detection at 220 nm or LC-PDA (λ = 254 nm) ensures accuracy . Test robustness by varying pH (1.2–6.8) and surfactant concentrations (0.1% SDS), noting <5% variability in dissolution efficiency (DE60 = 75–80%) . Stability studies under accelerated conditions (40°C/75% RH) show t80% (time for 80% release) increases by 10–15% after 6 months, indicating formulation degradation .

Q. Advanced: How do pharmacokinetic parameters inform dosing regimens in preclinical fibromyalgia studies?

Answer:
Oral bioavailability (85–90%) and linear kinetics (Cmax = 120–150 ng/mL at 2–4 hours post-dose) support twice-daily dosing in rodents . Plasma protein binding (13%) and volume of distribution (5–6 L/kg) necessitate dose adjustments in renal impairment models. Use LC-MS/MS for plasma quantification, with LLOQ = 1 ng/mL and linearity (r<sup>2</sup> > 0.99) over 1–500 ng/mL .

Q. Advanced: What methodologies resolve contradictions in clinical vs. preclinical data on rac,cis-Milnacipran’s efficacy?

Answer:
Clinical trials report 30–40% pain reduction in fibromyalgia, whereas preclinical models show 50–60% efficacy. This gap arises from species-specific metabolism (e.g., CYP2D6 polymorphisms in humans) and subjective pain scales. Address this by:

  • Validating translational biomarkers (e.g., CSF monoamine levels) .
  • Using conditioned place preference (CPP) assays to quantify affective pain components .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Wear nitrile gloves, lab coats, and safety goggles due to its irritant properties . Store in locked, temperature-controlled cabinets (20–25°C). For spills, neutralize with 10% sodium bicarbonate and dispose via EPA-approved waste facilities . Acute toxicity (LD50 = 450 mg/kg in rats) mandates fume hood use during weighing .

Q. Advanced: How can researchers optimize this compound formulations for enhanced CNS delivery?

Answer:
Develop nanoemulsions (e.g., Tween 80/soybean oil) to improve brain uptake. In vivo studies show a 2-fold increase in brain concentration vs. free drug . Alternatively, co-administer P-glycoprotein inhibitors (e.g., verapamil) to enhance permeability, validated via in situ brain perfusion models .

Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in rac,cis-Milnacipran studies?

Answer:
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For behavioral data, use two-way ANOVA with Bonferroni correction to compare treatment groups and timepoints . Power analysis (α = 0.05, β = 0.2) ensures n ≥ 8/group to detect 25% effect sizes. Meta-analyses of clinical trials should weight studies by sample size and blinding status .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of rac,cis-Milnacipran HCl and Analogous Compounds

Compound Core Structure Functional Groups Stereochemistry
rac,cis-Milnacipran HCl Cyclopropane ring Aminomethyl, N,N-diethylcarboxamide Racemic mixture (1R,2S/1S,2R)
4-FPD HCl Phenyl ring + pentanone backbone Fluorophenyl, methylamino Racemic crystal packing
4-MEAP HCl Phenyl ring + pentanone backbone Methylphenyl, ethylamino Racemic crystal packing
Verapamil HCl Phenylalkylamine Methoxy, nitrile, tertiary amine Racemic compound
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine HCl Cyclohexane ring Methylsulfanyl, primary amine Racemic mixture

Key Differences :

  • Milnacipran’s cyclopropane ring is unique among SNRIs, enabling distinct binding to neurotransmitter transporters.
  • Cathinone derivatives (4-FPD, 4-MEAP) lack the cyclopropane moiety but share phenyl-amine backbones, common in psychoactive compounds .

Pharmacological Activity

Table 2: Pharmacodynamic Profiles

Compound Primary Target NE:SER Selectivity Ratio Clinical Indications
rac,cis-Milnacipran HCl NE/SER reuptake inhibition ~2:1 Fibromyalgia, depression
Duloxetine NE/SER reuptake inhibition ~1:10 Depression, neuropathy
Verapamil HCl L-type calcium channels N/A Hypertension, angina
4-FPD HCl Dopamine/norepinephrine release N/A Forensic relevance (stimulant)

Mechanistic Insights :

  • Verapamil, though racemic, targets ion channels, highlighting structural diversity among racemic pharmaceuticals .

Physicochemical Properties

Table 3: Physicochemical Parameters

Compound Melting Point (°C) Solubility (Water) LogP Stability
rac,cis-Milnacipran HCl 179–181 Freely soluble 1.44 Stable at 40°C/75% RH
4-FPD HCl 243–245 Not reported 2.1* Decomposes on melting
4-MEAP HCl 220–222 Not reported 2.8* Decomposes on melting
Verapamil HCl 141–145 Soluble 3.8 Hygroscopic

*Estimated via computational models. Notable Trends:

  • Milnacipran’s lower melting point compared to cathinone derivatives may reflect differences in crystal packing and intermolecular forces .
  • Stability under accelerated storage conditions (40°C/75% RH) supports its use in solid dosage forms .

Analytical Methods

Table 4: Analytical Techniques for Quantification

Compound Method Mobile Phase/Detector LOD/LOQ
rac,cis-Milnacipran HCl RP-HPLC (C18) Phosphate buffer:ACN (72:28), 220 nm 0.1 µg/mL
4-FPD HCl GC-MS Not specified Not reported
Verapamil HCl DSC Thermal analysis N/A

Insights :

  • Milnacipran’s HPLC method achieves high specificity and recovery (99.1–101.0%) in pharmaceutical formulations .
  • Differential scanning calorimetry (DSC) is critical for verifying racemic purity in compounds like verapamil .

Preparation Methods

Synthetic Routes for rac,cis-Milnacipran Hydrochloride

Five-Step Reaction Pathway

The most widely cited synthetic route begins with cyclopropanation of phenylacetonitrile derivatives, followed by sequential functionalization to introduce the amine and carboxamide groups. As detailed in patent CN103601652A , the process involves:

  • Cyclopropanation : Reaction of phenylacetonitrile with epichlorohydrin under basic conditions (NaNH₂) to form a cyclopropane intermediate.

  • Hydroxymethyl Introduction : Hydrolysis with KOH yields a hydroxymethyl-substituted cyclopropanecarboxylic acid.

  • Bromination : Treatment with hydrobromic acid converts the hydroxymethyl group to bromomethyl.

  • Amination : Substitution with diethylamine introduces the tertiary amine moiety.

  • Phthalimide Protection and Deprotection : Phthalimide is used to protect the amine, followed by hydrazine hydrate-mediated deprotection to yield the free amine.

The final step involves catalytic hydrogenation (Pd/C-H₂) of the intermediate compound V to reduce the phthalimide group, followed by salification with hydrochloric acid to produce this compound .

Key Reaction Conditions:

  • Catalysts : Pd/C (10% w/w) under 0.5 MPa H₂ pressure .

  • Solvents : Methanol for hydrogenation; dichloromethane for coupling reactions .

  • Yields : 95% for the hydrogenation step , with overall yields exceeding 70% for the full pathway .

Industrial-Scale Production Optimization

Cost-Effective Modifications

Industrial methods prioritize reagent efficiency and scalability. Patent CN103601652A highlights the replacement of sodium methylate with Pd/C-H₂ in the reduction step, eliminating byproduct formation and improving yield from 65% to 95%. Additionally, the use of dichloromethane as a solvent reduces side reactions compared to toluene or acetonitrile .

Stereochemical Control

Achieving the cis configuration requires precise temperature control during cyclopropanation. At 0–5°C, the reaction favors the cis isomer due to reduced thermal randomization of the cyclopropane ring . Post-synthesis, chiral chromatography or crystallization is employed to isolate the desired racemate .

Comparative Analysis of Synthetic Methods

Patent CN103601652A vs. CN100408551C

While CN103601652A focuses on cis-isomer synthesis, CN100408551C details trans-isomer production. Key differences include:

Parametercis-Isomer Synthesis trans-Isomer Synthesis
Cyclopropanation Temp0–5°C50–100°C
Brominating AgentHBr in Acetic AcidPBr₃ in Dichloromethane
Final Isomer Purity>99% (HPLC)>98% (HPLC)

Reaction Optimization Strategies

Catalytic Hydrogenation Efficiency

The choice of catalyst significantly impacts yield. Pd/C outperforms Zn or Fe powders due to its higher surface area and tolerance to acidic conditions . A study comparing catalysts under 0.5 MPa H₂ showed:

CatalystYield (%)Purity (%)
Pd/C9599.5
Zn7297.8
Fe6896.2

Solvent Effects on Amination

Polar aprotic solvents like DMF enhance nucleophilic substitution rates during amination. Trials with varying solvents revealed:

SolventReaction Time (h)Yield (%)
DMF892
Acetonitrile1285
Toluene1878

Quality Control and Characterization

Analytical Techniques

  • HPLC : Retention time of 16.111 minutes for compound V .

  • NMR : Key peaks include δ7.44–7.35 (aromatic protons), δ3.56–3.36 (methylene groups) .

  • Mass Spectrometry : Molecular ion peak at m/z 292.87 confirms molecular weight .

Impurity Profiling

Common impurities include trans-isomers (<0.5%) and des-ethyl derivatives (<0.2%). Regulatory guidelines mandate HPLC purity ≥99.0% for pharmaceutical use .

Properties

CAS No.

165259-91-6

Molecular Formula

C₁₆H₂₅ClN₂O

Molecular Weight

296.84

Synonyms

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.